2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640843-63-4
VCID: VC11844015
InChI: InChI=1S/C16H26N6O/c1-19(2)14-5-6-17-16(18-14)22-11-9-20(10-12-22)13-15(23)21-7-3-4-8-21/h5-6H,3-4,7-13H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCC3
Molecular Formula: C16H26N6O
Molecular Weight: 318.42 g/mol

2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

CAS No.: 2640843-63-4

Cat. No.: VC11844015

Molecular Formula: C16H26N6O

Molecular Weight: 318.42 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one - 2640843-63-4

Specification

CAS No. 2640843-63-4
Molecular Formula C16H26N6O
Molecular Weight 318.42 g/mol
IUPAC Name 2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C16H26N6O/c1-19(2)14-5-6-17-16(18-14)22-11-9-20(10-12-22)13-15(23)21-7-3-4-8-21/h5-6H,3-4,7-13H2,1-2H3
Standard InChI Key OIFZJVPNQOSHDF-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCC3
Canonical SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCC3

Introduction

Molecular Formula

The molecular formula of the compound is C14H23N5OC_{14}H_{23}N_5O.

Structural Features

The compound exhibits:

  • Electron-rich centers due to nitrogen atoms in the pyrimidine and piperazine rings.

  • A carbonyl group (C=O), which may influence its reactivity and biological interactions.

Synthesis

While specific synthesis routes for this exact compound are not detailed in the sources, general methods for synthesizing similar heterocyclic compounds involve:

  • Cyclization reactions: Formation of the pyrimidine and piperazine rings through condensation reactions.

  • Substitution reactions: Introduction of functional groups like dimethylamino and pyrrolidine via nucleophilic substitution or reductive amination.

  • Coupling reactions: Connecting the piperazine and pyrimidine moieties using reagents like alkyl halides or acylating agents.

Pharmaceutical Relevance

Compounds with similar structures are often investigated for their pharmacological properties, including:

  • Antimicrobial activity: Heterocyclic compounds like pyrimidines are known to inhibit bacterial or fungal growth by targeting nucleic acid synthesis.

  • Neurological effects: Piperazine derivatives are researched for their potential as central nervous system (CNS) agents, particularly in modulating neurotransmitter pathways.

Chemical Biology

The combination of electron-donating groups (dimethylamino) and electron-withdrawing groups (carbonyl) makes this compound a candidate for binding studies with enzymes or receptors.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are used:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to identify chemical shifts corresponding to aromatic protons, aliphatic chains, and functional groups.

  • Infrared Spectroscopy (IR):

    • Detection of characteristic peaks for C=OC=O (around 1700 cm1^{-1}) and NHN-H stretching vibrations.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation patterns.

  • Elemental Analysis:

    • Verification of carbon, hydrogen, nitrogen, and oxygen content.

Modifications

Small changes in substituents on the pyrimidine or piperazine rings can significantly alter biological activity:

  • Replacing the dimethylamino group with bulkier or more hydrophobic groups may enhance membrane permeability.

  • Substitution on the pyrrolidine ring could improve binding specificity to biological targets.

Biological Implications

Compounds with similar frameworks have shown promise as:

  • Enzyme inhibitors (e.g., kinase inhibitors).

  • Anti-inflammatory agents targeting cytokine pathways.

Comparison with Related Compounds

FeatureThis CompoundRelated Compounds
Functional GroupsPyrimidine, Piperazine, KetonePyrimidines with thioether or hydroxyl groups
Potential ActivityCNS modulation, antimicrobial propertiesAnti-cancer, anti-inflammatory
Analytical TechniquesNMR, IR, MSSimilar techniques used for structural confirmation
Synthesis ComplexityModerateOften involves multi-step reactions

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